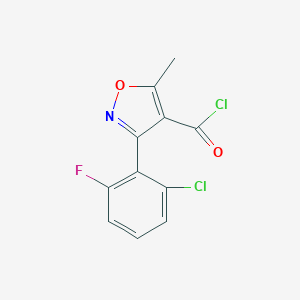

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

Description

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2FNO2/c1-5-8(11(13)16)10(15-17-5)9-6(12)3-2-4-7(9)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCUKCOLGJDGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219518 | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69399-79-7 | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69399-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fcmic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069399797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FCMIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93Q1R37JBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Chlorination with SOCl₂ :

The carboxylic acid reacts with excess SOCl₂ at reflux temperatures (60–80°C) for 4–6 hours. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, yielding the acyl chloride and releasing SO₂ and HCl gases. -

Chlorination with PCl₅ :

Phosphorus pentachloride acts as a stronger chlorinating agent, suitable for sterically hindered acids. The reaction is conducted in inert solvents like dichloromethane at 0–25°C for 2–3 hours.

Limitations of Traditional Methods

-

Safety Concerns : SOCl₂ and PCl₅ are corrosive, moisture-sensitive, and release toxic gases (HCl, SO₂).

-

By-Product Management : Incomplete chlorination leads to ester or anhydride by-products, necessitating rigorous purification.

-

Environmental Impact : High waste generation due to stoichiometric reagent use and acid gas neutralization.

Modern Method Utilizing Bis(trichloromethyl) Carbonate (BTC)

A patented innovation replaces traditional chlorinating agents with bis(trichloromethyl) carbonate (BTC), offering improved safety and efficiency. This method is scalable and minimizes hazardous by-products.

Synthetic Protocol

-

Reagents and Stoichiometry :

-

Reaction Conditions :

-

Example Optimization (Patent Embodiment 7) :

Advantages Over Traditional Methods

-

Safety : BTC is less corrosive and generates manageable HCl gas.

-

Efficiency : Near-quantitative yields with reduced reaction times.

-

Sustainability : By-product HCl is recoverable as technical-grade hydrochloric acid.

Optimization Strategies and Industrial Scale-Up

Key Parameters for Process Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| BTC Stoichiometry | 0.5–0.8 equivalents | Prevents under-/over-chlorination |

| Solvent Polarity | Low-polarity (e.g., toluene) | Enhances reagent solubility |

| Temperature Control | 30–50°C | Balances reaction rate and safety |

| Catalyst Loading | 0.1–0.3 equivalents | Accelerates acyl chloride formation |

Industrial Implementation

-

Continuous Flow Reactors : Enable precise temperature and stoichiometry control, reducing batch variability.

-

Automation : In-line analytics (e.g., FTIR) monitor reaction progress, enabling real-time adjustments.

Comparative Analysis of Synthesis Methods

Table 1: Traditional vs. BTC-Based Chlorination

| Parameter | Traditional (SOCl₂/PCl₅) | BTC Method |

|---|---|---|

| Reagent Toxicity | High | Moderate |

| Reaction Time | 4–10 hours | 1–10 hours |

| Yield | 70–85% | 90–96% |

| By-Product Handling | Complex (SO₂, HCl neutralization) | Simplified (HCl recovery) |

| Scalability | Limited by corrosion | High (compatible with flow systems) |

Critical Considerations for Laboratory Synthesis

-

Moisture Control : Anhydrous conditions are mandatory to prevent hydrolysis of the acyl chloride.

-

Catalyst Selection : Triethylamine outperforms pyridine in reducing side reactions at higher temperatures.

-

Solvent Recovery : THF and toluene are recyclable via distillation, reducing operational costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions to form amides or esters, respectively.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.

Major Products

Amides and Esters: Formed from nucleophilic substitution reactions.

Carboxylic Acid: Resulting from hydrolysis.

Alcohol: Produced through reduction.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Research

The compound has been investigated for its potential antiviral properties. Specifically, derivatives of isoxazole compounds have shown effectiveness against various viral infections, including hepatitis B virus (HBV). Studies indicate that modifications to the isoxazole structure can enhance antiviral activity, making this compound a candidate for further exploration in antiviral drug development .

2. Antibacterial Activity

Research has indicated that isoxazole derivatives exhibit antibacterial properties. The presence of the chloro and fluorophenyl groups in this compound may contribute to its interaction with bacterial targets, potentially leading to the development of new antibacterial agents .

3. Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in the pharmaceutical industry for developing new drugs with specific therapeutic effects .

Case Study 1: Antiviral Activity Against HBV

A study published in ResearchGate explored the synthesis of isoxazole derivatives and their efficacy against HBV. The results indicated that certain modifications to the isoxazole core significantly enhanced antiviral potency. The specific application of this compound could be pivotal in synthesizing more effective antiviral agents targeting HBV replication pathways .

Case Study 2: Antibacterial Screening

In another study focusing on antibacterial properties, researchers synthesized various isoxazole derivatives and tested them against a panel of bacterial strains. The findings suggested that compounds similar to this compound exhibited promising activity against resistant strains, highlighting the potential for developing new treatments for bacterial infections .

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of Isoxazole Ring : Utilizing nitrile oxides and appropriate substrates.

- Chlorination and Fluorination : Introducing chlorine and fluorine substituents to enhance biological activity.

- Carbonyl Chloride Formation : Finalizing the structure by converting carboxylic acid derivatives into carbonyl chlorides.

These steps not only demonstrate the versatility of this compound but also underline its significance as a building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Chemical Structure and Properties

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 69399-79-7) is an acyl chloride derivative with the molecular formula C₁₁H₆Cl₂FNO₂ and a molecular weight of 274.08 g/mol. It is a white to yellow crystalline powder with a melting point of 48°C, boiling point of 368.3°C, and density of 1.445 g/cm³. The compound exhibits moderate solubility in water (68.42 mg/L at 25°C) and is typically stored under cool, dry conditions due to its hygroscopic and reactive nature .

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the isoxazole-carbonyl chloride core but differ in substituents on the phenyl ring and/or the acyl group:

Impact of Substituent Modifications

- Electron-Withdrawing Groups (EWGs): Fluorine (in the 6-position) enhances electrophilicity of the carbonyl chloride, increasing reactivity in nucleophilic acyl substitutions compared to non-fluorinated analogs (e.g., 2-chlorophenyl derivative) . Chlorine (in the 2-position) provides steric bulk and stabilizes intermediates during cyclization .

Steric Effects :

Biological Activity :

Reaction Efficiency and Yield

Biological Activity

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, with the CAS number 69399-79-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Basic Information

- Molecular Formula : C₁₁H₆Cl₂FNO₂

- Molecular Weight : 274.08 g/mol

- IUPAC Name : this compound

- CAS Number : 69399-79-7

Structure

The compound features a chlorinated and fluorinated aromatic ring attached to a methylisoxazole moiety, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Specific synthetic routes may vary, but they often include:

- Formation of the isoxazole ring.

- Introduction of the chlorinated and fluorinated phenyl group.

- Final acylation steps to form the carbonyl chloride functional group.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Apoptosis induction | |

| Compound B | Lung Cancer | Cell cycle arrest | |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various pathogens. The presence of chlorine and fluorine atoms is often associated with increased potency against bacterial strains.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and microbial resistance. These studies provide insight into potential therapeutic applications and guide further experimental validation.

Case Study 1: Anticancer Efficacy

A study focusing on isoxazole derivatives reported that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involved modulation of key signaling pathways related to cell survival and proliferation.

Case Study 2: Antimicrobial Properties

Another investigation highlighted the effectiveness of isoxazole derivatives against resistant strains of bacteria. The study demonstrated that these compounds could disrupt bacterial cell wall synthesis, leading to cell lysis.

Q & A

Q. What are the established synthetic routes for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, and how can reaction conditions be optimized to minimize by-products?

The compound is synthesized via a multi-step process:

- Step 1 : Formation of o-chlorobenzoxime using o-chlorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions.

- Step 2 : Chlorination with chlorine gas to yield o-chlorobenzoxime chloride.

- Step 3 : Cyclization with ethyl acetoacetate to form 3-(o-chlorophenyl)-5-methyl-4-isoxazole.

- Step 4 : Final chlorination using phosphorus pentachloride (PCl5) to produce the target carbonyl chloride . Optimization : Control stoichiometry (excess PCl5), maintain anhydrous conditions, and monitor reaction temperature (60–80°C) to suppress side reactions like incomplete chlorination or ester hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- <sup>1</sup>H/ <sup>13</sup>C NMR :

- Aromatic protons (δ 7.2–7.8 ppm, doublets due to fluorine coupling).

- Methyl group (δ 2.5 ppm, singlet).

- Carbonyl chloride carbon (δ ~160 ppm).

- IR : Strong C=O stretch (~1770 cm<sup>-1</sup>), isoxazole ring vibrations (~1540 cm<sup>-1</sup>).

- Mass Spectrometry : Molecular ion peak (M<sup>+</sup>) at m/z 287.6; fragment ions at m/z 252 (loss of Cl) and 209 (loss of COCl) .

Q. How does the stability of this compound vary under different storage conditions?

While direct stability data for this compound is limited, analogous acyl chlorides degrade via hydrolysis. Recommendations:

Q. What is the role of phosphorus pentachloride in the synthesis, and are there alternative chlorinating agents?

PCl5 converts the carboxylic acid intermediate (3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) into the carbonyl chloride via nucleophilic acyl substitution. Alternatives : Oxalyl chloride (with catalytic DMF) or thionyl chloride (SOCl2). However, PCl5 is preferred for high-yield conversion in non-polar solvents .

Advanced Research Questions

Q. What strategies can be employed to design bioactive derivatives targeting antimicrobial or antitumor activity?

- Amide/Thioamide Formation : React with primary/secondary amines or thiols to generate derivatives with enhanced membrane permeability.

- Heterocyclic Fusion : Attach triazole or oxadiazole rings (e.g., via CuAAC click chemistry) to modulate electronic properties and binding affinity.

- Fluorine Substituent Tuning : Replace the 6-fluoro group with electron-withdrawing groups (e.g., nitro) to enhance activity, as seen in related quinoline derivatives .

Q. How can researchers resolve contradictions in synthetic yields or purity across methodologies?

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify by-products like unreacted carboxylic acid or ester intermediates.

- Yield Optimization : Compare reflux duration and solvent polarity (e.g., ethanol vs. DCM) for cyclization steps. Evidence suggests ethanol reflux reduces side products .

Q. What mechanistic insights explain the cyclization step in the synthesis?

The cyclization of ethyl acetoacetate with o-chlorobenzoxime chloride proceeds via a [3+2] dipolar cycloaddition mechanism. The oxime’s nitrile oxide intermediate reacts with the β-ketoester’s enolate, forming the isoxazole ring. Substituents on the phenyl ring (e.g., fluorine) influence reaction kinetics by modulating electron density at the reaction site .

Q. What analytical challenges arise when characterizing by-products, and how can tandem MS/MS aid structural elucidation?

- Challenges : Co-elution of structurally similar by-products (e.g., hydrolyzed carboxylic acid or ester derivatives).

- Solutions :

- LC-MS/MS : Use collision-induced dissociation (CID) to fragment ions (e.g., m/z 287 → 252 → 209) and confirm connectivity.

- High-Resolution MS : Differentiate isobaric species (e.g., Cl vs. F substitution) with ppm-level mass accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.